

Di-O-methylbergenin: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-O-methylbergenin*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the natural product bergenin, is a compound of increasing interest within the scientific community. Its structural modifications suggest unique physicochemical properties and potentially enhanced biological activities compared to its parent compound. This technical guide provides a detailed overview of the known physicochemical characteristics of **Di-O-methylbergenin**, along with an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of **Di-O-methylbergenin** are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₀ O ₉	[1][2]
Molecular Weight	356.33 g/mol	[1][2]
Melting Point	194-196 °C	
Appearance	Powder	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3]
Purity (Typical)	>98% (HPLC)	[1][2]
Predicted pKa	12.74 ± 0.60	[3]
Storage	Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.	[1]

Note: For enhanced solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[1]

Spectroscopic Data

While specific experimental spectra for **Di-O-methylbergenin** are not widely available in the public domain, certificates of analysis from suppliers indicate that the Nuclear Magnetic Resonance (NMR) data are consistent with its proposed structure. Predicted ¹³C NMR data for the related compound bergenin is available and can serve as a reference for structural elucidation.[4]

Synthesis

A short, high-yielding total synthesis of 8,10-**di-O-methylbergenin**, a closely related derivative, has been reported. The key steps in this synthesis involve a stereoselective installation of a beta-C-aryl linkage, a palladium(0)-catalyzed aryl carbonylation, and a regioselective

lactonization reaction. This synthetic pathway may be adaptable for the synthesis of **Di-O-methylbergenin** and its analogs.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of **Di-O-methylbergenin** is still emerging, the activities of its parent compound, bergenin, and other related natural products provide a strong basis for predicting its potential therapeutic effects. The primary areas of interest include anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and other mediators.

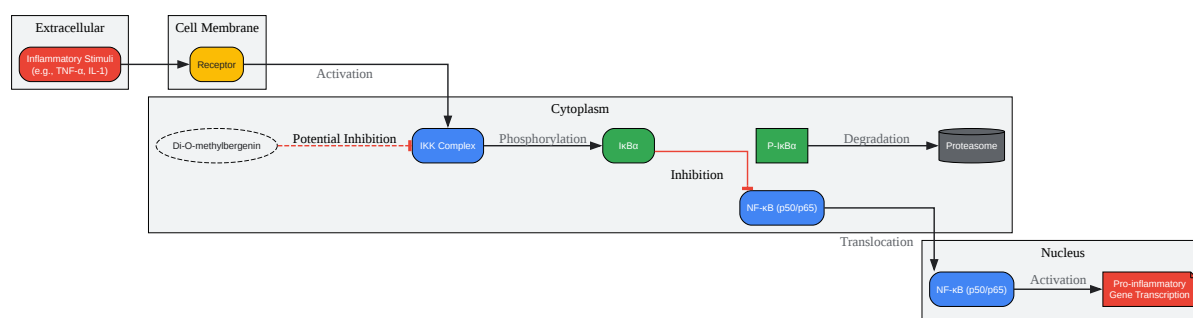
Experimental Protocol: In Vitro Anti-inflammatory Assay (General Protocol)

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of inflammatory mediators in cell culture.

- **Cell Culture:** Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
- **Stimulation:** The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
- **Treatment:** The cells are treated with varying concentrations of **Di-O-methylbergenin**.
- **Measurement of Inflammatory Mediators:** The levels of inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6), in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.^[5]
- **Data Analysis:** The inhibitory effect of **Di-O-methylbergenin** on the production of these mediators is calculated and expressed as the IC₅₀ value (the concentration required to inhibit 50% of the response).

Signaling Pathway: NF- κ B Inhibition

The NF- κ B signaling cascade is a prime target for anti-inflammatory drugs. The canonical pathway is activated by stimuli like TNF- α and IL-1, leading to the activation of the IKK complex, which then phosphorylates I κ B α . This phosphorylation targets I κ B α for degradation, allowing the p50/p65 NF- κ B dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.



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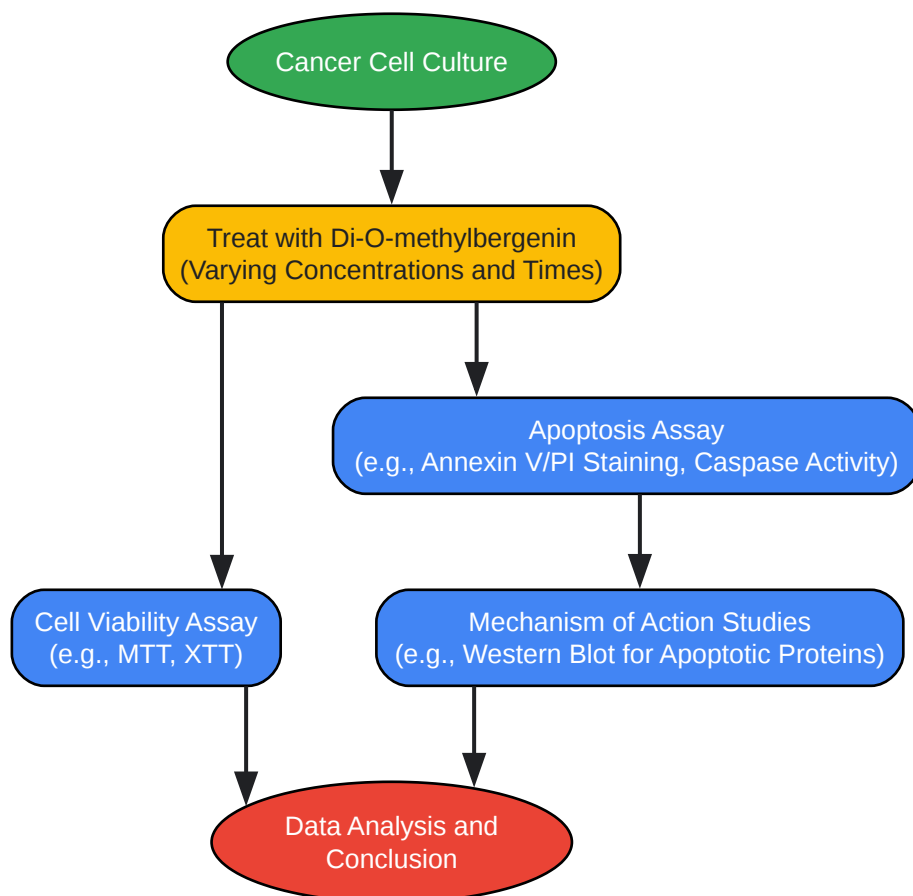
Caption: Potential inhibition of the NF- κ B signaling pathway by **Di-O-methylbergenin**.

Anticancer Activity

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The intrinsic and extrinsic pathways are the two major apoptosis signaling cascades.

Experimental Protocol: In Vitro Anticancer Assay (General Workflow)

A typical workflow to evaluate the anticancer potential of a compound involves assessing its effects on cell viability, proliferation, and apoptosis.

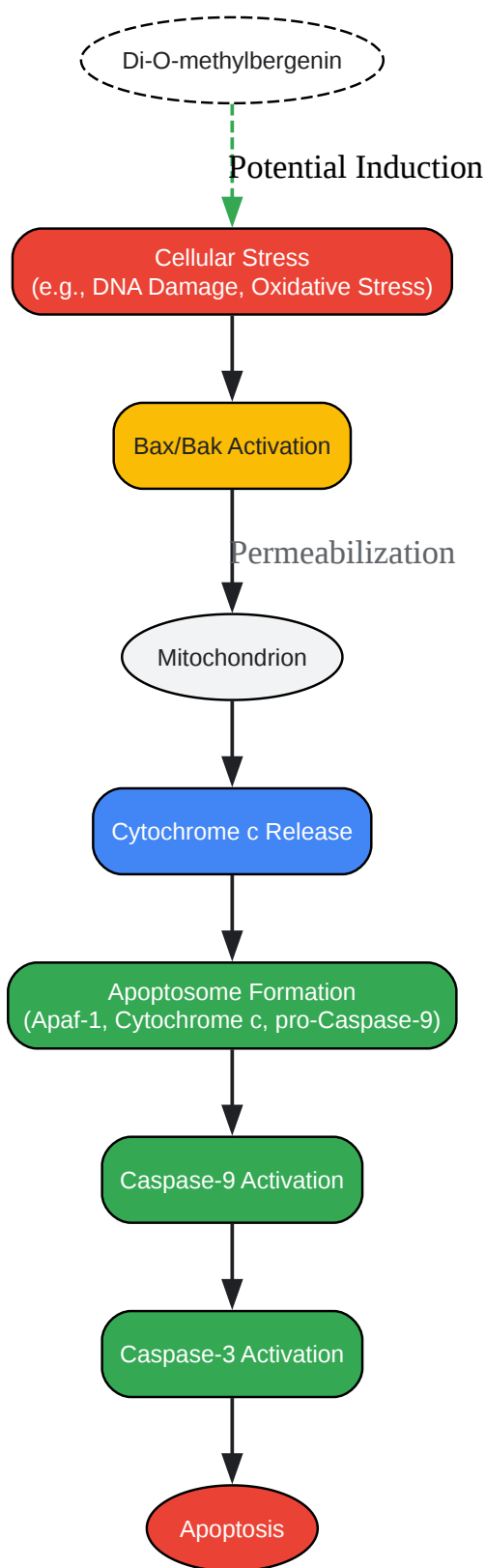


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Caption: General workflow for in vitro evaluation of anticancer activity.

Signaling Pathway: Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[6][7][8]



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Caption: Potential induction of the intrinsic apoptosis pathway by **Di-O-methylbergenin**.

Conclusion

Di-O-methylbergenin presents a promising scaffold for further investigation in the fields of medicinal chemistry and pharmacology. While comprehensive experimental data on its physicochemical and biological properties are still being gathered, the available information, combined with knowledge of related compounds, suggests its potential as an anti-inflammatory and anticancer agent. The detailed information and proposed experimental frameworks provided in this guide are intended to facilitate and inspire future research into this intriguing molecule. Further studies are warranted to fully elucidate its spectroscopic characteristics, quantitative solubility, and specific molecular mechanisms of action.

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- To cite this document: BenchChem. [Di-O-methylbergenin: A Comprehensive Physicochemical and Biological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631227#physicochemical-properties-of-di-o-methylbergenin]

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